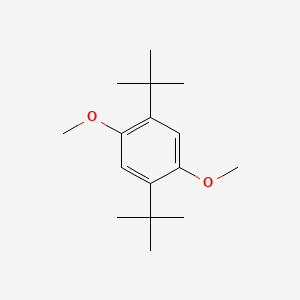

1,4-di-tert-Butyl-2,5-dimethoxybenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-ditert-butyl-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGCJUULFWEWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074782 | |

| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7323-63-9 | |

| Record name | 1,4-Bis(1,1-dimethylethyl)-2,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7323-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-di-tert-Butyl-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene, a valuable dialkylated aromatic ether. The primary synthetic route is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[1][2][3] This electrophilic aromatic substitution reaction utilizes a stable tertiary butyl cation, generated from tert-butyl alcohol and a strong acid like sulfuric acid, to alkylate the electron-rich aromatic ring.[2][4][5] The presence of two activating methoxy (B1213986) groups on the starting material directs the substitution to the ortho and para positions, leading to the desired this compound product.[1][2] Polyalkylation beyond the disubstituted product is sterically hindered by the bulky tert-butyl groups.[2][6]

Reaction Scheme

The overall reaction is as follows:

C_8H_10O_2 + 2C_4H_10O --(H_2SO_4, CH_3COOH)--> C_16H_26O_2 + 2H_2O

Data Presentation

The following tables summarize the key reagents and their relevant properties, as well as a representative stoichiometry for the synthesis.

Table 1: Reagent Properties

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| 1,4-Dimethoxybenzene | C_8H_10O_2 | 138.16 | 57 | 212.6 | ~1.05 |

| tert-Butyl alcohol | C_4H_10O | 74.12 | 25.5 | 82.8 | 0.79 |

| Acetic Acid (glacial) | CH_3COOH | 60.05 | 16.6 | 117.9 | 1.05 |

| Sulfuric Acid (conc.) | H_2SO_4 | 98.07 | 10.3 | 337 | 1.83 |

| Methanol | CH_3OH | 32.04 | -97.8 | 64.7 | 0.79 |

| This compound | C_16H_26O_2 | 250.37 | 104-105 | - | - |

Table 2: Example Stoichiometry

| Reagent | Amount | Moles | Molar Ratio |

| 1,4-Dimethoxybenzene | 3.0 g | 0.0217 | 1 |

| tert-Butyl alcohol | 5.0 mL | 0.053 | 2.44 |

| Acetic Acid | 10 mL | - | - |

| Concentrated Sulfuric Acid | 15 mL | - | - |

| Fuming Sulfuric Acid (20% SO_3) | 5 mL | - | - |

Experimental Protocol

This protocol is based on a common laboratory procedure for the synthesis of this compound.[4]

Materials:

-

1,4-dimethoxybenzene (3 g, 0.02 mol)[4]

-

tert-butyl alcohol (5 mL)[4]

-

Acetic acid (10 mL)[4]

-

Fuming sulfuric acid (20% SO_3) (5 mL)[4]

-

Concentrated sulfuric acid (15 mL)[4]

-

Crushed ice

-

Water

-

Methanol

-

Anhydrous CaCl_2[4]

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Ice/water bath

-

Erlenmeyer flasks

-

Vacuum filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 1,4-dimethoxybenzene (3 g), tert-butyl alcohol (5 mL), and acetic acid (10 mL).[4]

-

Cooling: Initiate stirring and cool the mixture to 0–3 °C using an ice/water bath.[4]

-

Acid Preparation: In a separate Erlenmeyer flask, carefully prepare a solution of fuming sulfuric acid (5 mL) and concentrated sulfuric acid (15 mL).[4] Cool this acid mixture in an ice/water bath.

-

Addition of Acid: Slowly add the cold acid solution to the reaction mixture via the dropping funnel, ensuring the temperature is maintained between 15 and 20 °C.[4]

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 5 minutes at room temperature.[4]

-

Quenching: Cool the reaction mixture in an ice bath and then add approximately 100 g of crushed ice, followed by 50 mL of water to dilute the sulfuric acid.[4]

-

Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration.[4] Wash the solid thoroughly with water (approximately 300 mL).[4]

-

Purification:

-

Wash the crude product with three 15 mL portions of methanol.[4]

-

Dissolve the solid in 8 mL of dichloromethane in a 50 mL Erlenmeyer flask.[4]

-

Add anhydrous CaCl_2 and stir for 10 minutes to dry the solution.[4]

-

Filter the solution by gravity into a 100 mL round-bottom flask and add 15 mL of methanol.[4]

-

Reduce the volume of the solvent to about 15 mL using a rotary evaporator.[4]

-

Allow the solution to cool, promoting crystallization of the pure product.[4]

-

Collect the purified crystals by vacuum filtration and allow them to dry completely.[4]

-

-

Characterization: Record the yield and melting point of the final product. The expected melting point is in the range of 123-129°C.[6] Spectroscopic data (IR and 1H NMR) can be collected for further characterization.[4]

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

Caption: Signaling pathway for the Friedel-Crafts alkylation.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to 1,4-di-tert-Butyl-2,5-dimethoxybenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di-tert-Butyl-2,5-dimethoxybenzene is an aromatic organic compound with significant applications in materials science, particularly as a redox shuttle molecule in lithium-ion batteries.[1] Its sterically hindered and electron-rich structure, a result of the bulky tert-butyl groups and electron-donating methoxy (B1213986) groups, imparts unique electrochemical stability.[1][2] This technical guide provides a comprehensive overview of its chemical properties, molecular structure, and a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation.

Chemical Properties

This compound is a white to off-white solid powder at room temperature.[3][4] It is highly soluble in organic solvents such as chloroform (B151607) and methanol (B129727).[5] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₆O₂ | [5][6][7] |

| Molecular Weight | 250.38 g/mol | [5][7][8] |

| Melting Point | 102-104 °C | [5][6][7][9] |

| Boiling Point | 336.3 °C at 760 mmHg | [5][6][9] |

| Density | 0.924 g/cm³ | [5][6][9] |

| Flash Point | 115.3 °C | [5][9] |

| Refractive Index | 1.476 | [5][9] |

| Vapor Pressure | 0.00022 mmHg at 25°C | [5] |

| XLogP3 | 5.2 | [10] |

| PSA (Polar Surface Area) | 18.5 Ų | [10] |

Molecular Structure

The structure of this compound features a central benzene (B151609) ring substituted with two tert-butyl groups at positions 1 and 4, and two methoxy groups at positions 2 and 5. This substitution pattern leads to a sterically hindered yet electron-rich aromatic system. The bulky tert-butyl groups provide significant steric protection to the aromatic core, contributing to its molecular rigidity and electrochemical stability.[1][2]

Spectroscopic data confirms this structure:

-

¹H NMR: The proton NMR spectrum is characterized by its simplicity, typically showing three singlets corresponding to the aromatic protons, the protons of the methoxy groups, and the protons of the tert-butyl groups.[11]

-

¹³C NMR: The carbon NMR spectrum provides further evidence of the molecular symmetry.[12][13][14]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for C-H and C-O stretching vibrations.[15][16][17]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[15][18]

The crystal structure of this compound has been studied, and the molecule is known to be generated by the application of a crystallographic center of inversion.[19]

Experimental Protocols

The primary synthetic route to this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[2][20][21][22] This electrophilic aromatic substitution reaction utilizes a tertiary alcohol in the presence of a strong acid to generate the tert-butyl carbocation electrophile.

Synthesis of this compound

This protocol is based on established laboratory procedures.[20][21][22]

Materials:

-

1,4-dimethoxybenzene

-

tert-Butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Methanol

-

Anhydrous Calcium Chloride

-

Ice

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Erlenmeyer flasks

-

Vacuum filtration apparatus (e.g., Büchner or Hirsch funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, combine 1,4-dimethoxybenzene (3 g, 0.02 mol), tert-butyl alcohol (5 mL), and glacial acetic acid (10 mL).[20]

-

Cooling: Initiate stirring and cool the mixture to 0–3 °C using an ice/water bath.[20]

-

Acid Preparation: In a separate Erlenmeyer flask, carefully prepare a solution of concentrated sulfuric acid (15 mL) and fuming sulfuric acid (20% SO₃) (5 mL), if available, or just concentrated sulfuric acid. Cool this acid solution in an ice/water bath.

-

Electrophile Generation and Alkylation: Slowly add the cold acid solution dropwise to the reaction mixture via the dropping funnel. Maintain the reaction temperature between 15 and 20 °C throughout the addition.[20]

-

Reaction Completion: After the addition is complete, continue stirring for an additional 5 minutes at room temperature.[20][22]

-

Quenching: Cool the reaction mixture in an ice bath and then add crushed ice (approximately 50 g) to precipitate the crude product.[20][22]

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[22] The crude product can then be washed with cold methanol (3 x 15 mL).[20]

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimal amount of dichloromethane (approximately 8 mL) in an Erlenmeyer flask.[20]

-

Add anhydrous calcium chloride to dry the solution and stir for 10 minutes.[20]

-

Filter the solution by gravity into a round-bottom flask.[20]

-

Add methanol (approximately 15 mL) to the filtrate.[20]

-

Reduce the volume of the solvent using a rotary evaporator until the solution becomes cloudy.[20]

-

Allow the solution to cool to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.[20]

-

-

Characterization: Determine the yield and melting point of the final product. Confirm the structure using spectroscopic methods such as IR and ¹H NMR.[20]

Visualizations

Logical Relationship of Synthesis

Caption: Logical flow of the Friedel-Crafts alkylation synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Applications

The primary application of this compound is in the field of energy storage, specifically as a redox shuttle additive for overcharge protection in lithium-ion batteries.[1] Its rigid molecular structure and outstanding electrochemical reversibility and stability make it an effective benchmark molecule for this purpose.[1] It is also used in chemical research as a sterically hindered and electron-rich aromatic compound for studying electrophilic substitution reactions and as a precursor for the synthesis of other organic materials.[5][23]

References

- 1. ossila.com [ossila.com]

- 2. This compound | 7323-63-9 | Benchchem [benchchem.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. This compound | 7323-63-9 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAS#:7323-63-9 | Chemsrc [chemsrc.com]

- 7. CAS 7323-63-9 | 2708-1-26 | MDL MFCD00026281 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound CAS#: 7323-63-9 [m.chemicalbook.com]

- 9. This compound|7323-63-9 - MOLBASE Encyclopedia [m.molbase.com]

- 10. echemi.com [echemi.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Solved Interprete the following H NMR and C NMR spectrum and | Chegg.com [chegg.com]

- 15. Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | C16H26O2 | CID 138995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Solved 1,4-Di-t-Butyl-2,5-dimethoxybenzene INFRARED SPECTRUM | Chegg.com [chegg.com]

- 17. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]

- 18. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. books.rsc.org [books.rsc.org]

- 21. amherst.edu [amherst.edu]

- 22. grabmyessay.com [grabmyessay.com]

- 23. This compound [myskinrecipes.com]

A Comprehensive Technical Guide to 1,4-di-tert-Butyl-2,5-dimethoxybenzene

CAS Number: 7323-63-9

This technical guide provides an in-depth overview of 1,4-di-tert-butyl-2,5-dimethoxybenzene, a significant aromatic compound with key applications in materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and primary applications.

Chemical Identity and Properties

This compound is a symmetrically substituted aromatic ether. The presence of bulky tert-butyl groups provides steric hindrance, which contributes to its stability, while the electron-donating methoxy (B1213986) groups influence its electronic properties.[1][2]

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₆O₂ | [1] |

| Molecular Weight | 250.38 g/mol | [1] |

| Melting Point | 103-104 °C | [4][5] |

| Boiling Point | 336.3 °C at 760 mmHg | [1] |

| Density | 0.924 g/cm³ | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Flash Point | 115.3 °C | [1] |

Solubility

The solubility of this compound in various solvents is crucial for its application and purification.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [6] |

| Chloroform | Highly soluble | [6] |

| Methanol (B129727) | Highly soluble | [1][6] |

| Dichloromethane (B109758) | Good solubility | [6] |

| Ethanol | Moderate solubility | [6] |

| Acetonitrile | Moderate solubility | [6] |

| Hexane | Poor solubility | [6] |

| Carbonate Electrolytes | Relatively low solubility | [7] |

Spectral Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons: ~7.05 ppm (singlet), Methoxy protons: ~3.83 ppm (singlet), tert-Butyl protons: ~1.35 ppm (singlet) | [7][8] |

| ¹³C NMR | Spectra available for review. | |

| Infrared (IR) | Gas-phase IR spectrum available. | [9] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [9] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[2] This electrophilic aromatic substitution reaction utilizes a tertiary alcohol in the presence of a strong acid catalyst.[2][10]

Reaction Mechanism

The synthesis proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: The tert-butyl alcohol is protonated by the strong acid (e.g., sulfuric acid), followed by the loss of a water molecule to form a stable tert-butyl carbocation.

-

Electrophilic Attack: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile and attacks the tert-butyl carbocation. The methoxy groups are activating and direct the substitution to the ortho positions.

-

Rearomatization: A proton is lost from the intermediate arenium ion to restore the aromaticity of the ring.

-

Second Alkylation: The mono-alkylated product is more reactive than the starting material, leading to a second alkylation at the other available ortho position to yield the final this compound.[11] Steric hindrance from the bulky tert-butyl groups prevents further alkylation.[11]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1,4-dimethoxybenzene

-

tert-Butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Methanol (for recrystallization)

-

Dichloromethane (for recrystallization)

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in glacial acetic acid and add tert-butyl alcohol.[12]

-

Cool the mixture in an ice bath.[12]

-

Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture, maintaining a low temperature.[5][12]

-

After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 10 minutes).[5]

-

Quench the reaction by carefully adding ice-cold water to the mixture. This will precipitate the crude product.[13]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.[13]

-

Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of dichloromethane and methanol.[12] Dissolve the crude solid in a minimal amount of hot methanol or a dichloromethane/methanol mixture, allow it to cool slowly to form crystals, and then collect the purified crystals by vacuum filtration.[12][14]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications

The primary and most well-documented application of this compound is in the field of electrochemistry, specifically as a redox shuttle additive in lithium-ion batteries .[15]

Redox Shuttle in Lithium-Ion Batteries

In a lithium-ion battery, overcharging can lead to safety hazards. A redox shuttle additive provides a mechanism for overcharge protection. When the cell voltage exceeds a certain threshold during overcharging, the redox shuttle molecule is oxidized at the cathode. It then diffuses to the anode where it is reduced back to its original state. This reversible redox cycle dissipates the excess current, preventing a dangerous increase in cell voltage and temperature.

This compound has been identified as a successful benchmark redox shuttle molecule. Its rigid molecular structure and the presence of the tert-butyl groups contribute to its outstanding electrochemical reversibility and stability.[6] It provides high-rate overcharge protection for lithium iron phosphate (B84403) (LiFePO₄) based Li-ion cells through a stable and reversible redox reaction.[6]

Logical Relationship in Redox Shuttle Function

References

- 1. lookchem.com [lookchem.com]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. This compound (CAS 7323-63-9) Industry Research 2025 [researchandmarkets.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. fog.ccsf.edu [fog.ccsf.edu]

- 6. Buy this compound | 7323-63-9 [smolecule.com]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]

- 10. This compound | 7323-63-9 | Benchchem [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. books.rsc.org [books.rsc.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. scribd.com [scribd.com]

- 15. This compound | CAS#:7323-63-9 | Chemsrc [chemsrc.com]

Physical and chemical properties of 1,4-di-tert-Butyl-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 1,4-di-tert-butyl-2,5-dimethoxybenzene. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require a detailed understanding of this compound.

Core Chemical and Physical Properties

This compound is a symmetrically substituted aromatic ether. The presence of bulky tert-butyl groups and electron-donating methoxy (B1213986) groups on the benzene (B151609) ring confers specific steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis and a component in materials science applications, such as a redox shuttle additive for lithium-ion batteries.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 7323-63-9 | [3] |

| Molecular Formula | C₁₆H₂₆O₂ | [3] |

| Molecular Weight | 250.38 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 103-104 °C | [1] |

| Boiling Point | 336.3 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents such as chloroform, methanol (B129727), and dichloromethane (B109758). Low solubility in water. | [1] |

| Density | 0.924 g/cm³ | [1] |

Spectroscopic Data

The symmetrical nature of this compound leads to relatively simple NMR spectra.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.72 | Singlet | 2H | Aromatic (Ar-H) |

| ~3.76 | Singlet | 6H | Methoxy (-OCH₃) |

| ~1.29 | Singlet | 18H | tert-Butyl (-C(CH₃)₃) |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Aromatic C-O |

| ~138 | Aromatic C-C(CH₃)₃ |

| ~111 | Aromatic C-H |

| ~56 | Methoxy (-OCH₃) |

| ~34 | tert-Butyl (quaternary C) |

| ~31 | tert-Butyl (methyl -CH₃) |

An Infrared (IR) spectrum of the compound would typically show C-H stretching vibrations from the aromatic ring and the alkyl groups, C-O stretching from the methoxy groups, and aromatic C=C stretching bands. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[4]

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[5] Below are two detailed experimental protocols.

Protocol 1: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from a procedure designed for undergraduate organic chemistry laboratories.[6][7]

Materials:

-

1,4-dimethoxybenzene (3 g, 0.02 mol)

-

t-butyl alcohol (5 mL)

-

Acetic acid (10 mL)

-

Fuming sulfuric acid (20% SO₃) (5 mL)

-

Concentrated sulfuric acid (15 mL)

-

Crushed ice

-

Water

-

Methanol

-

Dichloromethane

-

Anhydrous CaCl₂

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Ice/water bath

-

25 mL Erlenmeyer flask

-

Vacuum filtration apparatus

-

50 mL Erlenmeyer flask

-

100 mL round-bottom flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, combine 1,4-dimethoxybenzene (3 g), t-butyl alcohol (5 mL), and acetic acid (10 mL).

-

Cooling: Cool the mixture to 0–3 °C using an ice/water bath.

-

Acid Preparation: In a separate 25 mL Erlenmeyer flask, carefully prepare a solution of fuming sulfuric acid (5 mL) and concentrated sulfuric acid (15 mL). Cool this acid mixture in an ice/water bath.

-

Addition of Acid: Dry the outside of the flask containing the acid mixture and transfer it to the dropping funnel. Add the acid solution dropwise to the reaction mixture, ensuring the temperature is maintained between 15 and 20 °C.

-

Reaction: After the addition is complete, stir the mixture for an additional 5 minutes at room temperature.

-

Quenching: Cool the reaction mixture in an ice bath and then add approximately 100 g of crushed ice to dilute the sulfuric acid, followed by the addition of 50 mL of water.

-

Isolation of Crude Product: Cool the mixture and collect the resulting solid by vacuum filtration. Wash the product thoroughly with water (approximately 300 mL) and press the filter cake to dry.

-

Purification:

-

Wash the crude product with methanol (3 x 15 mL).

-

Transfer the solid to a 50 mL Erlenmeyer flask and dissolve it in dichloromethane (8 mL).

-

Add anhydrous CaCl₂ and stir for 10 minutes to dry the solution.

-

Filter the solution by gravity into a 100 mL round-bottom flask and add methanol (15 mL).

-

Reduce the volume of the solvent to about 15 mL using a rotary evaporator.

-

Allow the solution to stand and cool for crystallization.

-

-

Final Product Collection: Collect the purified product by vacuum filtration and allow it to dry completely. Record the yield and melting point.

Protocol 2: Alternative Synthesis and Workup

This protocol offers a slightly different approach to the reaction and purification.

Materials:

-

1,4-dimethoxybenzene

-

t-butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Ethanol

Equipment:

-

18x150 mm test tube or appropriate reaction vessel

-

Ice-water bath

-

Glass rod

-

Vacuum filtration apparatus (e.g., Hirsch funnel)

-

25 mL conical flask for recrystallization

Procedure:

-

Initial Mixture: In a test tube, combine 0.30 g of 1,4-dimethoxybenzene, 0.5 mL of t-butyl alcohol, and 1.0 mL of glacial acetic acid. Swirl to dissolve the solid and then place the test tube in an ice-water bath.

-

Acid Preparation: In a separate test tube, place 2.0 mL of concentrated sulfuric acid and cool it in the ice-water bath.

-

Reaction: Once both solutions have cooled to between 0°C and 5°C, add the sulfuric acid dropwise to the mixture of reactants using a disposable pipette. Stir the mixture with a glass rod during the addition.

-

Warming: After all the sulfuric acid has been added, remove the mixture from the ice-water bath and allow it to warm to room temperature (around 25°C), continuing to stir for an additional 5 minutes.

-

Precipitation: Add ice chips to the reaction mixture and stir, followed by the addition of water until the test tube is nearly full.

-

Filtration: Collect the white solid product by vacuum filtration using a Hirsch funnel. Wash the collected solid with 10 mL of water and continue suction to partially dry the product for 5 minutes.

-

Recrystallization: Transfer the crude product to a 25 mL conical flask and recrystallize from 5 mL of ethanol.

-

Drying and Analysis: After the product has dried, record its melting point and calculate the percentage yield.

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis and experimental workflow.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | C16H26O2 | CID 138995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]

- 5. This compound | 7323-63-9 | Benchchem [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,4-di-tert-Butyl-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,4-di-tert-Butyl-2,5-dimethoxybenzene, a versatile aromatic organic compound. This document details its fundamental chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and explores its significant applications, particularly in the realm of energy storage.

Core Data and Physical Properties

This compound is a substituted aromatic ether. Its molecular structure, characterized by the presence of two bulky tert-butyl groups and two electron-donating methoxy (B1213986) groups on a benzene (B151609) ring, imparts unique steric and electronic properties that are leveraged in various chemical applications.[1][2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₂[2][3][4][5][6] |

| Molecular Weight | 250.38 g/mol [2][3][4][7] |

| CAS Number | 7323-63-9[3][4][5] |

| Appearance | White to off-white solid[3] |

| Melting Point | 103-104 °C[4][7] |

| Boiling Point | 336.3 °C at 760 mmHg[4][7] |

| Density | 0.924 g/cm³[4] |

| Flash Point | 115.3 °C[4] |

| InChI Key | ATGCJUULFWEWPY-UHFFFAOYSA-N[6][7] |

Molecular Structure

The structural arrangement of this compound is central to its chemical behavior.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation

The primary method for synthesizing this compound is through a Friedel-Crafts alkylation reaction.[5] This electrophilic aromatic substitution involves the reaction of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[4][7] The methoxy groups on the benzene ring are activating ortho-para directors, while the bulky tert-butyl groups provide steric hindrance that favors the formation of the 1,4-di-substituted product.[2][5]

Materials:

-

1,4-dimethoxybenzene

-

tert-Butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane (B109758) (for recrystallization, optional)

-

Anhydrous calcium chloride (optional)

Procedure:

-

In a flask equipped with a stirrer and placed in an ice-water bath, dissolve 1,4-dimethoxybenzene in tert-butyl alcohol and glacial acetic acid.[3][7]

-

In a separate flask, carefully prepare a chilled mixture of concentrated sulfuric acid.

-

Slowly add the cold sulfuric acid solution to the 1,4-dimethoxybenzene mixture, ensuring the temperature remains low (typically below 15-20°C).[3][4]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period (e.g., 5-20 minutes) to complete the reaction.[7][8]

-

Quench the reaction by pouring the mixture over crushed ice. This will dilute the sulfuric acid and cause the product to precipitate.[1][3]

-

Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by cold methanol.[3][4]

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol or a mixture of dichloromethane and methanol.[1][3][4]

-

Dry the purified product, record the yield, and characterize it using techniques like melting point determination, IR, and NMR spectroscopy.[3]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

While direct applications in drug development are not prominently documented in the public domain, its role as a versatile chemical building block is significant.[2] Its stable and well-defined properties make it a reliable starting material or intermediate in multi-step syntheses for creating more complex molecules, which could include novel pharmaceuticals, agrochemicals, or advanced materials.[2] The steric hindrance provided by the tert-butyl groups can be strategically used to direct the regioselectivity of subsequent reactions.[1]

Advanced Application: Redox Shuttle Additive in Lithium-Ion Batteries

A notable and well-researched application of this compound is as a redox shuttle additive for overcharge protection in lithium-ion batteries.[9] Overcharging can lead to thermal runaway and battery failure. This compound provides an electrochemical bypass mechanism at a specific voltage.

Mechanism of Action: When a lithium-ion cell reaches a full charge, the voltage begins to rise. If charging continues, the excess current can cause irreversible damage. When this compound is present in the electrolyte, it gets oxidized at the cathode at a potential slightly above the normal full-charge voltage of the cell. The resulting radical cation is stable due to the molecular structure and travels to the anode, where it is reduced back to its original form. This reversible redox cycle effectively shuttles electrons from the cathode to the anode, dissipating the excess charging current as heat and preventing the cell voltage from rising to dangerous levels.[9] This compound has been demonstrated to provide high-rate overcharge protection for hundreds of cycles in LiFePO₄-based cells.[9]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. nbinno.com [nbinno.com]

- 3. books.rsc.org [books.rsc.org]

- 4. amherst.edu [amherst.edu]

- 5. This compound | 7323-63-9 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. grabmyessay.com [grabmyessay.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

Synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene via Friedel-Crafts Alkylation: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). The document details the underlying reaction mechanism, presents a robust experimental protocol, and summarizes key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.

Introduction

This compound is an aromatic organic compound with applications as a redox shuttle molecule in lithium-ion battery systems.[1] The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, a fundamental method for the formation of carbon-carbon bonds on an aromatic ring.[2][3] This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][4]

In this synthesis, 1,4-dimethoxybenzene is di-alkylated using tert-butyl alcohol as the alkylating agent in the presence of a strong acid catalyst, typically sulfuric acid.[2][5] The methoxy (B1213986) groups on the starting material are activating ortho-, para-directors, which facilitates the substitution at the 2 and 5 positions.[2][4] Due to significant steric hindrance from the bulky tert-butyl groups, polyalkylation beyond the desired disubstituted product is generally not observed.[2][6]

Reaction Scheme and Mechanism

The overall reaction involves the treatment of 1,4-dimethoxybenzene with two equivalents of tert-butyl alcohol in the presence of sulfuric acid to yield this compound.

Overall Reaction

Reaction Mechanism

The reaction proceeds through a three-step electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: The tert-butyl alcohol is protonated by the strong acid catalyst (sulfuric acid), forming an oxonium ion. This is followed by the loss of a water molecule to generate a stable tertiary carbocation (the tert-butyl cation), which acts as the electrophile.[3][6]

-

Nucleophilic Attack: The electron-rich π system of the 1,4-dimethoxybenzene ring attacks the electrophilic tert-butyl cation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion.[6][7]

-

Re-aromatization: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromaticity of the ring.[6][7]

This process occurs twice to yield the final di-substituted product. The first alkylation makes the ring even more electron-rich and thus more reactive towards the second alkylation.[6]

Caption: Mechanism of Friedel-Crafts Alkylation.

Data Presentation

Quantitative data for the reagents and the product are summarized in the tables below.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/mL) |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 57 | ~1.05 |

| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | 25.5 | 0.79 |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 16.6 | 1.05 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.07 | 10.3 | 1.83 |

| This compound | C₁₆H₂₆O₂ | 250.37 | 104-105 | N/A |

Data sourced from multiple references.[2][3][8]

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value / Condition | Reference |

| Reactant Ratio (1,4-DMB : t-BuOH) | ~1 : 2.5 (molar equivalent) | [5][8] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [2][5] |

| Solvent | Glacial Acetic Acid | [4][5][8] |

| Reaction Temperature | 0-5°C (addition), then RT | [4][5] |

| Reaction Time | 5-10 min (addition), 5-20 min (at RT) | [5][8] |

| Purification Method | Recrystallization from Methanol (B129727) | [5][8][9] |

| Reported Yield | 35-79% | [10][11] |

Experimental Protocol

This protocol is adapted from established laboratory procedures.[4][5][8]

Materials and Reagents

-

1,4-dimethoxybenzene

-

tert-Butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Methanol (for recrystallization)

-

Ice

-

Deionized water

-

Erlenmeyer flasks (50 mL, 125 mL)

-

Disposable pipette or separatory funnel

-

Ice-water bath

-

Buchner funnel and filter flask

-

Filter paper

-

Magnetic stirrer and stir bar (optional)

Reaction Procedure

-

Preparation of Reactant Mixture: In a 50-mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[5] Swirl the flask to dissolve the solid.

-

Cooling: Place the flask in an ice-water bath and allow the mixture to cool.

-

Catalyst Addition: While swirling or stirring the mixture in the ice bath, slowly add 10 mL of pre-chilled concentrated sulfuric acid dropwise over a period of 5-10 minutes.[5][8] Maintain the temperature of the reaction mixture between 0-5°C during the addition.[4]

-

Reaction Completion: After the addition is complete, a significant amount of solid product should have precipitated. Remove the flask from the ice bath and allow it to stand at room temperature for an additional 5-20 minutes, swirling periodically to ensure the reaction goes to completion.[5][8]

Workup and Isolation

-

Quenching: Carefully pour the reaction mixture into a larger Erlenmeyer flask (125 mL) containing approximately 50 g of crushed ice and some ice-cold water.[5][8] This step dilutes the sulfuric acid and precipitates the crude product.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[5]

-

Washing: Wash the filter cake liberally with cold deionized water to remove any residual acids.[5][8] Follow this with one or two small washes (5-10 mL each) of ice-cold methanol to remove organic impurities.[5][8]

Purification

-

Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.[8][9]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry completely.

Experimental Workflow Diagram

Caption: Workflow for Synthesis and Purification.

Product Characterization

The identity and purity of the final product, this compound, can be confirmed through several analytical techniques:

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 104-105°C.[8][9] A broad or depressed melting point would indicate the presence of impurities.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic due to the molecule's symmetry. Expected signals include:

-

A singlet for the two aromatic protons.

-

A singlet for the protons of the two methoxy groups.

-

A singlet for the 18 protons of the two equivalent tert-butyl groups.[12]

-

-

¹³C NMR and IR Spectroscopy: These techniques can further confirm the structure by showing the expected carbon environments and functional group vibrations, respectively.[13]

Safety Precautions

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong dehydrating agent and reacts exothermically with water. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All additions should be performed in a chemical fume hood.

-

Glacial Acetic Acid: Corrosive and has a strong, pungent odor. Avoid inhalation of vapors and skin contact.

-

Methanol: Flammable and toxic. Avoid open flames and ensure adequate ventilation.

-

tert-Butyl Alcohol: Flammable. Keep away from ignition sources.

Conclusion

The Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol is an effective and illustrative method for synthesizing this compound. The reaction is high-yielding, and the product can be readily purified by recrystallization. This procedure serves as an excellent example of electrophilic aromatic substitution for both academic and industrial applications. Careful control of reaction temperature and adherence to safety protocols are essential for a successful and safe synthesis.

References

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 4. grabmyessay.com [grabmyessay.com]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. youtube.com [youtube.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. fog.ccsf.edu [fog.ccsf.edu]

- 10. rsc.org [rsc.org]

- 11. docsity.com [docsity.com]

- 12. scribd.com [scribd.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 1,4-di-tert-Butyl-2,5-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-di-tert-Butyl-2,5-dimethoxybenzene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 - 7.6 | Singlet | 2H | Ar-H |

| ~3.7 - 3.8 | Singlet | 6H | -OCH₃ |

| ~1.3 - 1.4 | Singlet | 18H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~148 | Aromatic | C-O |

| ~138 | Aromatic | C-C(CH₃)₃ |

| ~112 | Aromatic | C-H |

| ~56 | Aliphatic | -OCH₃ |

| ~34 | Aliphatic | -C (CH₃)₃ |

| ~31 | Aliphatic | -C(C H₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H Stretch | Aliphatic (tert-butyl) |

| ~2870 | C-H Stretch | Aliphatic (methoxy) |

| ~1500 | C=C Stretch | Aromatic Ring |

| ~1210 | C-O Stretch | Aryl Ether |

| ~1040 | C-O Stretch | Aryl Ether |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Fourier Transform NMR spectrometer, often operating at a proton frequency of 400 MHz.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Solvent Reference: The residual solvent peak of CDCl₃ is used as an internal reference (δ 7.26 ppm).

-

Data Processing: The raw free induction decay (FID) signal is processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.

-

Solvent Reference: The solvent peak of CDCl₃ is used as an internal reference (δ 77.0 ppm).

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform with subsequent phase and baseline corrections.

Infrared (IR) Spectroscopy

Sample Preparation: The most common method for solid samples like this compound is the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent.

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

Data Acquisition:

-

Background Spectrum: A background spectrum of the pure KBr pellet (or the empty sample holder for a cast film) is recorded first.

-

Sample Spectrum: The sample is then placed in the spectrometer's beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final transmittance or absorbance spectrum.

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its spectroscopic signals, as well as a typical experimental workflow.

Caption: Correlation of molecular structure with spectroscopic signals.

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 1,4-di-tert-Butyl-2,5-dimethoxybenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

The solubility of 1,4-di-tert-butyl-2,5-dimethoxybenzene is dictated by its molecular structure: a substituted benzene (B151609) ring bearing two polar methoxy (B1213986) groups and two nonpolar, bulky tert-butyl groups. This combination results in moderate overall polarity. The following table summarizes its known qualitative solubility in common organic solvents. For comparative purposes, solubility information for its precursor, 1,4-dimethoxybenzene (B90301), and the related compound, tert-butylbenzene, is also included.

| Solvent | Solvent Type | This compound | 1,4-dimethoxybenzene | tert-Butylbenzene |

| Chloroform (CHCl₃) | Halogenated | High Solubility[1] | Soluble[2] | Soluble[3] |

| Dichloromethane (B109758) (CH₂Cl₂) | Halogenated | Good Solubility | - | - |

| Methanol (CH₃OH) | Polar Protic | High Solubility[1] | Soluble[4] | Miscible[5] |

| Ethanol (B145695) (C₂H₅OH) | Polar Protic | Moderate Solubility | Very Soluble[2] | Very Soluble[5] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate Solubility | - | - |

| Hexane (C₆H₁₄) | Nonpolar | Poor Solubility | - | Soluble[3] |

| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | - | Very Soluble[2] | Very Soluble[5] |

| Benzene (C₆H₆) | Aromatic | - | Soluble[2] | Soluble[3] |

| Water (H₂O) | Polar Protic | Insoluble | Sparingly Soluble (0.83 g/L at 20°C)[4] | Insoluble (29.5 mg/L at 25°C)[5][6] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

Materials:

-

1,4-dimethoxybenzene

-

tert-butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Dropping funnel

Procedure:

-

In an Erlenmeyer flask, dissolve 1,4-dimethoxybenzene in glacial acetic acid and add tert-butyl alcohol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add concentrated sulfuric acid to the cooled mixture using a dropping funnel. Maintain the temperature of the reaction mixture between 15-20°C.

-

After the addition of sulfuric acid is complete, continue stirring the mixture for an additional 5-10 minutes at room temperature.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and methanol.

General Protocol for Quantitative Solubility Determination

As specific quantitative solubility data for this compound is not available, the following gravimetric method can be employed for its determination.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Prepare a series of vials, each containing a known volume of the selected organic solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution with undissolved solid remaining.

-

Seal the vials and place them in a constant temperature bath or shaker. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

-

Calculate the solubility of this compound in the chosen solvent in terms of g/L or mg/mL.

Visualizations

The following diagrams illustrate key experimental workflows.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,4-dimethoxybenzene [chemister.ru]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,4-Dimethoxybenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-Depth Technical Guide to the Electrochemical Properties of 1,4-di-tert-Butyl-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-di-tert-Butyl-2,5-dimethoxybenzene (DDB) is a highly substituted aromatic organic compound that has garnered significant interest in the field of electrochemistry, primarily for its role as a redox shuttle in lithium-ion batteries.[1] Its unique molecular structure, featuring two bulky tert-butyl groups and two electron-donating methoxy (B1213986) groups on a benzene (B151609) ring, imparts remarkable electrochemical stability and reversible redox characteristics.[1][2] This technical guide provides a comprehensive overview of the core electrochemical properties of DDB, detailing experimental protocols and presenting quantitative data for researchers and professionals in materials science and drug development.

Core Electrochemical Properties

The electrochemical behavior of DDB is dominated by a stable and reversible one-electron oxidation process. The sterically hindering tert-butyl groups play a crucial role in shielding the aromatic core, which contributes to the compound's robust electrochemical stability and the reversibility of its redox reactions.[2][3]

Upon oxidation, DDB forms a stable radical cation. This reversible redox reaction is central to its application as an overcharge protection additive in lithium-ion batteries.[1] The redox potential of DDB is a key parameter in this context, and it has been reported to be approximately 3.9 V versus Li/Li+.[1]

While DDB is a benchmark redox shuttle, its practical application can be limited by its relatively low solubility in common carbonate-based battery electrolytes.[1]

Quantitative Electrochemical Data

A summary of the key electrochemical parameters for this compound is presented in the table below. This data is essential for understanding its behavior in various electrochemical systems.

| Parameter | Value | Electrolyte/Solvent | Reference Electrode | Source |

| Redox Potential (E½) | ~3.9 V | Carbonate-based | Li/Li⁺ | [1] |

| Oxidation Mechanism | Reversible one-electron transfer to form a stable radical cation. | Not specified | Not specified | [2] |

Further quantitative data, such as diffusion coefficients and heterogeneous electron transfer rate constants in various electrolytes, require more specific experimental investigation.

Experimental Protocols

A detailed understanding of the electrochemical properties of DDB is achieved through techniques such as cyclic voltammetry. Below are generalized experimental protocols for the synthesis of DDB and its subsequent electrochemical analysis.

Synthesis of this compound

The standard laboratory synthesis of DDB is achieved through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).[2][4]

Materials:

-

1,4-dimethoxybenzene

-

tert-Butyl alcohol

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add an excess of tert-butyl alcohol to the stirred solution.

-

Carefully and dropwise, add concentrated sulfuric acid to the reaction mixture while maintaining a low temperature (typically between 0-25°C).[2]

-

After the addition is complete, continue stirring the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, pour the reaction mixture over ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol (B145695).

-

Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Characterization: The synthesized product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[4]

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique to investigate the redox behavior of DDB.

Experimental Setup:

-

Potentiostat: An instrument to control the potential and measure the current.

-

Electrochemical Cell: A three-electrode setup is typically used.[6]

-

Working Electrode: A glassy carbon or platinum electrode is commonly used for studying organic compounds.[7]

-

Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺, is suitable for measurements in organic solvents. It is often recommended to use an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for accurate potential referencing.[8]

-

Counter (or Auxiliary) Electrode: A platinum wire or mesh is typically used.[9]

-

-

Electrolyte Solution: A solution of DDB in a non-aqueous solvent (e.g., propylene (B89431) carbonate, acetonitrile) containing a supporting electrolyte (e.g., tetraethylammonium (B1195904) perchlorate, lithium hexafluorophosphate) at a high concentration to minimize solution resistance.[10][11]

-

Inert Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen.[8]

Typical Procedure:

-

Prepare a solution of DDB of known concentration in the chosen electrolyte solution.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas for a sufficient time to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Perform the cyclic voltammetry scan over a potential range that encompasses the redox events of DDB. The scan is typically initiated from a potential where no faradaic reaction occurs, swept to a potential where oxidation occurs, and then the scan direction is reversed.

-

Record the resulting cyclic voltammogram (a plot of current vs. potential).

-

Vary the scan rate to investigate the kinetics of the electron transfer process.

Reaction Mechanisms and Pathways

One-Electron Oxidation

The primary electrochemical process for DDB is a reversible one-electron oxidation to form a stable radical cation. This process is central to its function as a redox shuttle.

Caption: Reversible one-electron oxidation of DDB.

Potential Two-Electron Oxidation to Quinone

Under certain conditions, dialkoxybenzene derivatives can undergo a two-electron oxidation to form the corresponding quinone.[3] For DDB, this would involve the formation of 2,5-di-tert-butyl-1,4-benzoquinone. This process is often more complex and may involve subsequent chemical reactions.

Caption: Proposed two-electron oxidation pathway of DDB to its corresponding quinone.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of this compound.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 7323-63-9 | Benchchem [benchchem.com]

- 3. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]

- 4. rsc.org [rsc.org]

- 5. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sfu.ca [sfu.ca]

- 10. escholarship.org [escholarship.org]

- 11. sioc.cas.cn [sioc.cas.cn]

A Technical Guide to the Thermal Stability and Melting Point of 1,4-Di-tert-Butyl-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of 1,4-di-tert-butyl-2,5-dimethoxybenzene, a compound of significant interest in materials science and organic synthesis. This document collates available data on its melting point and thermal stability, outlines detailed experimental protocols for their determination, and presents visual workflows for its synthesis and a key application. The information is intended to support research and development activities by providing a reliable reference for the physical characteristics of this compound.

Introduction

This compound is a sterically hindered and electron-rich aromatic compound. Its unique structure, featuring two bulky tert-butyl groups and two electron-donating methoxy (B1213986) groups, imparts a combination of stability and reactivity that makes it a valuable intermediate in organic synthesis.[1][2][3] Notably, it has garnered significant attention for its application as a redox shuttle additive in lithium-ion batteries to provide overcharge protection.[4][5] An accurate understanding of its thermal properties, such as melting point and thermal stability, is crucial for its handling, storage, and application in various fields.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7323-63-9 | [6] |

| Molecular Formula | C₁₆H₂₆O₂ | [6] |

| Molecular Weight | 250.38 g/mol | [7] |

| Appearance | White to off-white powder/crystal | [8] |

| Melting Point | 102-104 °C | [6][7][9] |

| 103-104 °C | [8][10] | |

| Boiling Point | 336.3 °C at 760 mmHg | [6][9] |

| Density | 0.924 g/cm³ | [6][9] |

| Flash Point | 115.3 °C | [9] |

| Thermal Stability | Stable under recommended storage conditions. | [10] |

| Decomposition Temp. | Not known. | [10] |

Thermal Stability

Studies on the thermal decomposition of simpler dimethoxybenzenes suggest that the primary pyrolytic step involves the homolysis of the methoxy bond.[6] The presence of bulky tert-butyl groups in this compound is thought to contribute to its overall stability by providing steric shielding to the aromatic core.[1] For rigorous assessment of its thermal limits, experimental determination via thermogravimetric analysis is recommended.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the melting point and thermal stability of this compound.

Melting Point Determination by Capillary Method

This protocol is based on the widely used capillary tube method and is in general alignment with standards such as ASTM E324.[7][11]

Objective: To determine the melting range of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Mortar and pestle or spatula for sample grinding

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[3][9]

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.[3][12]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-3 mm.[12][13]

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[3]

-

For a preliminary determination, heat the sample rapidly (e.g., 10-15 °C per minute) to get an approximate melting temperature.[3][13]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the sample at a slow rate, approximately 1-2 °C per minute, when approaching the expected melting point.[13][14]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[13]

-

-

Reporting:

-

Report the determined melting range. For a pure substance, this range is typically narrow (0.5-2 °C).[15]

-

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for assessing thermal stability using TGA, based on principles outlined in standards like ASTM E1131.[6][10]

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a sensitive microbalance and furnace.

-

Sample pans (typically aluminum or platinum).

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Instrument Preparation and Calibration:

-

Turn on the TGA instrument and allow it to stabilize.

-

Tare the microbalance.

-

Perform any necessary calibrations according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Place a small, representative amount of the this compound sample (typically 5-10 mg) into a tared TGA sample pan.[16]

-

Record the initial mass of the sample accurately.

-

-

Measurement:

-

Place the sample pan onto the TGA's balance mechanism.

-

Set the experimental parameters in the instrument's software. This includes:

-

Initial Temperature: Typically ambient temperature.

-

Final Temperature: A temperature sufficiently high to ensure complete decomposition (e.g., 600-800 °C).

-

Heating Rate: A linear heating rate, commonly 10 °C or 20 °C per minute.

-

Atmosphere: An inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[17]

-

-

Begin the analysis. The instrument will heat the sample and record its mass as a function of temperature.

-

-

Data Analysis:

-

The output will be a thermogram, plotting the percentage of initial mass versus temperature.

-

The onset of decomposition can be determined from the temperature at which a significant mass loss begins.

-

The derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum rates of decomposition.[17]

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. nsmn1.uh.edu [nsmn1.uh.edu]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. infinitalab.com [infinitalab.com]

- 7. store.astm.org [store.astm.org]

- 8. kalite.com [kalite.com]

- 9. westlab.com [westlab.com]

- 10. store.astm.org [store.astm.org]

- 11. infinitalab.com [infinitalab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. epfl.ch [epfl.ch]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 1,4-di-tert-Butyl-2,5-dimethoxybenzene as an Overcharge Protection Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and use of 1,4-di-tert-Butyl-2,5-dimethoxybenzene (DBDMB) as a redox shuttle additive for overcharge protection in lithium-ion batteries. Detailed experimental protocols are included to facilitate the evaluation of its performance.

Mechanism of Overcharge Protection

This compound (DBDMB) functions as a redox shuttle to prevent the detrimental effects of overcharging in lithium-ion batteries, particularly those with lithium iron phosphate (B84403) (LiFePO4) cathodes. The core of its protective action lies in its ability to undergo a reversible electrochemical oxidation-reduction cycle at a potential slightly higher than the normal full-charge voltage of the battery.

During normal charging, lithium ions intercalate into the cathode material. If the charging process continues beyond the full capacity of the cathode, the cell voltage will rise uncontrollably. This can lead to electrolyte decomposition, gas generation, thermal runaway, and irreversible damage to the battery.

When DBDMB is present in the electrolyte, it acts as a sacrificial redox species. Once the cell voltage reaches the oxidation potential of DBDMB, the molecule is oxidized at the cathode surface, forming a stable radical cation (DBDMB•+). This radical cation then diffuses to the anode where it is reduced back to its neutral form, releasing an electron. This process effectively creates an internal "short circuit" for the overcharge current, shuttling electrons from the anode to the cathode and clamping the cell voltage at the redox potential of DBDMB. This prevents the cell voltage from rising to damaging levels. The steric hindrance provided by the tert-butyl groups contributes to the electrochemical stability and reversibility of the DBDMB/DBDMB•+ couple.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound as an overcharge protection additive.

| Parameter | Value | Electrolyte/Test Conditions |

| Redox Potential | ~3.9 V vs. Li/Li+ | Standard carbonate-based electrolytes with LiPF6 salt. |

| 3.92 V vs. Li/Li+ | Modified UV-vis cells and custom-made cell with Ag/AgCl reference. | |

| ~3.85 V vs. Li/Li+ | Ethylene (B1197577) carbonate: diethyl carbonate (EC:DEC) with LiPF6 or LiTFSI. | |

| Diffusion Coefficient (Radical Cation) | < 3.09 x 10⁻⁶ cm²/s | In carbonate electrolytes. Reported to be lower than that of 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB). |

| Solubility | Relatively low | In common carbonate electrolytes. This can be a limiting factor for high-rate applications. |